methyl N'-hydroxycarbamimidothioate
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Overview
Description
(E)-MethylN’-hydroxycarbamimidothioate is an organic compound characterized by the presence of a hydroxycarbamimidothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-MethylN’-hydroxycarbamimidothioate typically involves the reaction of methyl isothiocyanate with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature.
Industrial Production Methods
In an industrial setting, the production of (E)-MethylN’-hydroxycarbamimidothioate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-MethylN’-hydroxycarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
(E)-MethylN’-hydroxycarbamimidothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (E)-MethylN’-hydroxycarbamimidothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interact with proteins involved in oxidative stress and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Methyl isothiocyanate: A precursor in the synthesis of (E)-MethylN’-hydroxycarbamimidothioate.
Hydroxylamine: Another precursor used in the synthesis.
Sulfoxides and sulfones: Oxidation products of (E)-MethylN’-hydroxycarbamimidothioate.
Uniqueness
(E)-MethylN’-hydroxycarbamimidothioate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C2H6N2OS |
---|---|
Molecular Weight |
106.15 g/mol |
IUPAC Name |
methyl N'-hydroxycarbamimidothioate |
InChI |
InChI=1S/C2H6N2OS/c1-6-2(3)4-5/h5H,1H3,(H2,3,4) |
InChI Key |
AFYQJVRKOISPQO-UHFFFAOYSA-N |
Isomeric SMILES |
CS/C(=N/O)/N |
Canonical SMILES |
CSC(=NO)N |
Origin of Product |
United States |
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